molecular formula C14H10F2O B1334113 3,5-Difluoro-3'-methylbenzophenone CAS No. 844885-06-9

3,5-Difluoro-3'-methylbenzophenone

Cat. No.: B1334113
CAS No.: 844885-06-9
M. Wt: 232.22 g/mol
InChI Key: VNHULHAVAVOBQA-UHFFFAOYSA-N
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Description

3,5-Difluoro-3’-methylbenzophenone is a chemical compound that belongs to the family of aromatic ketones. It has the molecular formula C14H10F2O and a molecular weight of 232.22 g/mol. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions on one benzene ring and a methyl group at the 3’ position on the other benzene ring, connected by a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Difluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-difluorobenzoyl chloride and 3-methylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-3’-methylbenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps, such as recrystallization or column chromatography, are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-3’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-difluorobenzoic acid.

    Reduction: Formation of 3,5-difluoro-3’-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

3,5-Difluoro-3’-methylbenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’-methylbenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzophenone
  • 3,5-Difluoro-4’-methylbenzophenone
  • 3,4-Difluoro-3’-methylbenzophenone

Uniqueness

3,5-Difluoro-3’-methylbenzophenone is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3,5-difluorophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHULHAVAVOBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374268
Record name 3,5-Difluoro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-06-9
Record name 3,5-Difluoro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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